

# An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor

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## Compound of Interest

Compound Name: GSK-923295

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **GSK-923295**, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

## Introduction to GSK-923295 and its Target, CENP-E

**GSK-923295** is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, **GSK-923295** disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] [4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]

## Mechanism of Action

**GSK-923295** acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction

between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of **GSK-923295**.

**Table 1: In Vitro Inhibitory Activity of GSK-923295**

Parameter	Species	Value	Reference(s)
Ki (CENP-E ATPase activity)	Human	3.2 ± 0.2 nM	[6][8]
Canine	1.6 ± 0.1 nM	[8]	
Median IC50 (PPTP Cell Lines)	Human	27 nM	[7][10]
Median IC50 (ALL Panel)	Human	18 nM	[7][10]
Median IC50 (Neuroblastoma Panel)	Human	39 nM	[7][10]
GI50 (SW48)	Human	17.2 nM	[8]
GI50 (RKO)	Human	55.6 nM	[8]
GI50 (SW620)	Human	42 nM	[8]
GI50 (HCT116)	Human	51.9 nM	[8]

**Table 2: In Vivo Efficacy of GSK-923295 in Xenograft Models**

Tumor Model	Dosing Schedule	Route of Administration	Objective Responses	Maintained Complete Responses	Complete Responses	Reference(s)
Solid Tumor Xenografts (35 models)	125 mg/kg, Days 1-3 & 8-10, repeated at Day 21	Intraperitoneal (IP)	13 of 35	9	3	<a href="#">[7]</a> <a href="#">[10]</a>
Ewing Sarcoma, Rhabdoid, and Rhabdomyosarcoma Xenografts	125 mg/kg, Days 1-3 & 8-10, repeated at Day 21	Intraperitoneal (IP)	Inducement of Complete Responses	-	-	<a href="#">[7]</a> <a href="#">[10]</a>

**Table 3: Phase I Clinical Trial Data of GSK-923295 in Patients with Refractory Solid Tumors**

Parameter	Value	Reference(s)
Maximum Tolerated Dose (MTD)	190 mg/m <sup>2</sup>	[11]
Dosing Schedule	1-hour intravenous infusion, once weekly for 3 consecutive weeks, repeated every 4 weeks	[11]
Pharmacokinetics	Dose-proportional from 10 to 250 mg/m <sup>2</sup>	[11]
Mean Terminal Elimination Half-life	9-11 hours	[11]
Common Drug-Related Adverse Events (Grade 3)	Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%)	[11]
Partial Response	1 patient with urothelial carcinoma at 250 mg/m <sup>2</sup>	[11]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **GSK-923295**.

### In Vitro Cell Proliferation Assay

This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of **GSK-923295**. [7] [10]

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GSK-923295** against a panel of cancer cell lines.

Materials:

- Cancer cell lines of interest

- **GSK-923295** stock solution (prepared in DMSO)
- Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader for luminescence or absorbance measurement

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.
- **Drug Preparation:** Prepare a serial dilution of **GSK-923295** in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 µM.<sup>[7][10]</sup> Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
- **Drug Exposure:** Remove the overnight culture medium from the cells and add the prepared drug dilutions.
- **Incubation:** Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO<sub>2</sub>.<sup>[7][10]</sup>
- **Viability Assessment:** After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the luminescence or absorbance using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor activity of **GSK-923295** in mouse xenograft models, as described in preclinical studies.[\[7\]](#)[\[10\]](#)

Objective: To assess the in vivo efficacy of **GSK-923295** in inhibiting tumor growth.

Materials:

- Immunocompromised mice (e.g., NOD/SCID, nude mice)
- Human tumor cells for implantation
- **GSK-923295** formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[\[7\]](#)
- Vehicle control
- Calipers for tumor measurement

Procedure:

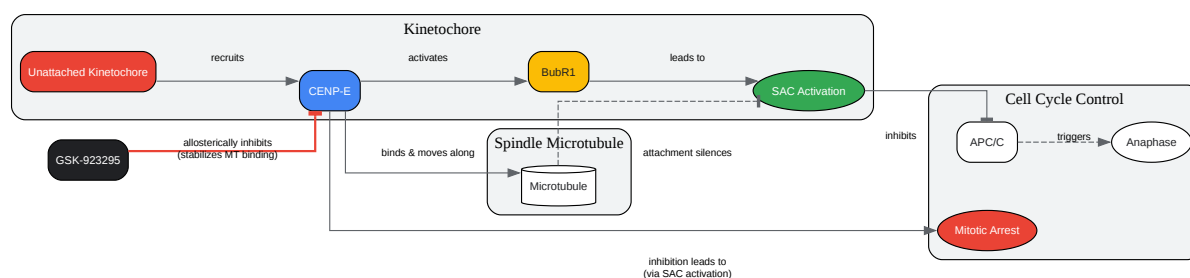
- Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer **GSK-923295** via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[\[7\]](#)[\[10\]](#) The control group receives the vehicle on the same schedule.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.

- Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and control groups.

## Mandatory Visualizations

### Signaling Pathway Diagram

The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by **GSK-923295**.

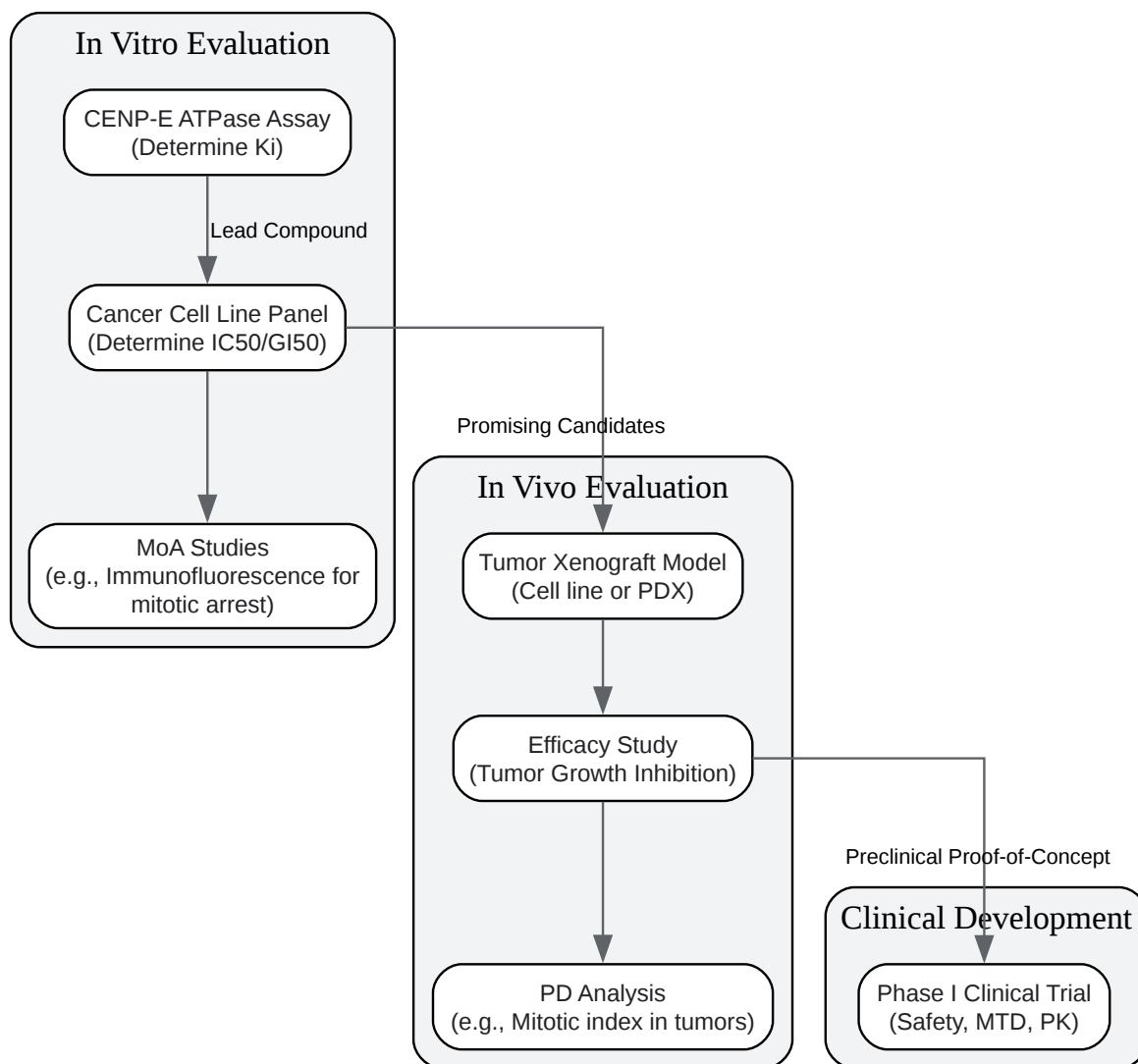


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Caption: CENP-E signaling at the kinetochore and its inhibition by **GSK-923295**.

## Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like **GSK-923295**.



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Caption: Preclinical to clinical workflow for **GSK-923295** development.

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## References

- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. A pilot study of volume measurement as a method of tumor response evaluation to aid biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295A by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
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